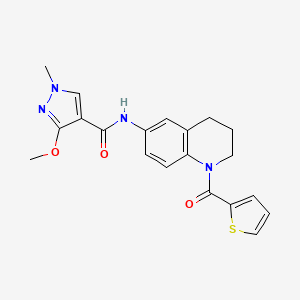

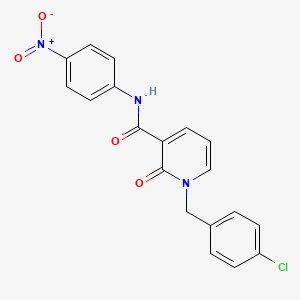

![molecular formula C17H12F2N6S B2747454 N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1251578-64-9](/img/structure/B2747454.png)

N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several interesting functional groups. It includes a pyrazolo[3,4-d][1,2,3]triazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such compounds often involves the formation of the heterocyclic ring via condensation reactions . Difluoromethylation, a process that introduces a CF2H group into a molecule, could be involved in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d][1,2,3]triazine ring system is a fused ring structure that contains both nitrogen and carbon atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For instance, the difluoromethylthio group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the difluoromethylthio group could influence the compound’s reactivity .科学的研究の応用

Anticancer Activity

Compounds with the pyrazolo[3,4-d][1,2,3]triazine moiety have been investigated for their potential as anticancer agents . They have shown significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116), with IC50 values indicating potent efficacy . These compounds, including derivatives like the one , are designed to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation, which is a promising target for cancer treatment .

Antimicrobial Properties

The triazine class of compounds, to which the compound belongs, has been noted for its antimicrobial properties . These compounds have been used to develop new classes of antibacterial agents to combat multidrug-resistant pathogens . Their rich nitrogen content and high chemical stability make them suitable for applications in antimicrobial drug design.

Biological Significance

The biological significance of triazine derivatives extends to their use as biological probes and bioorthogonal tools . They can undergo various organic transformations, making them versatile for bioconjugation in chemical biology studies . This allows for the exploration of biological systems without interfering with native biochemical processes.

Photocatalysis

Due to their electronic properties, triazine derivatives are also explored for their use in photocatalysis . They can participate in photocatalytic reactions, which are crucial for environmental applications such as water purification and the degradation of pollutants.

Energy Storage

The high nitrogen content and chemical stability of triazines make them candidates for energy storage applications . They can be used in the development of materials for batteries and supercapacitors, contributing to the advancement of energy storage technologies.

Heterogeneous Catalysis

Triazine compounds have been utilized in heterogeneous catalysis due to their ability to facilitate various chemical reactions . Their stability and adaptability allow them to be used as catalysts in organic synthesis, improving the efficiency and selectivity of chemical processes.

作用機序

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

It’s likely that it interacts with its target proteins, such as cdk2, by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in the activity of these proteins, potentially altering cellular processes.

Biochemical Pathways

Inhibition of CDK2 can halt cell cycle progression, potentially leading to cell death in rapidly dividing cells, such as cancer cells .

Result of Action

Similar compounds have shown cytotoxic activities against various cancer cell lines . Therefore, it’s possible that this compound could also exhibit anti-cancer effects.

将来の方向性

特性

IUPAC Name |

N-[4-(difluoromethylsulfanyl)phenyl]-7-phenylpyrazolo[3,4-d]triazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N6S/c18-17(19)26-13-8-6-11(7-9-13)21-15-14-10-20-25(16(14)23-24-22-15)12-4-2-1-3-5-12/h1-10,17H,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFPOOVNVCPFXFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=C(C=C4)SC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((difluoromethyl)thio)phenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2747372.png)

![N-(4-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2747378.png)

![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747380.png)

![7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2747381.png)

![N-(2-chlorobenzyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2747385.png)

![N-(2,3-Dihydro-1H-inden-1-yl)-2-(4-oxo-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-5-yl)acetamide](/img/structure/B2747390.png)

![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2747393.png)

![3-[(3-Aminophenoxy)methyl]benzonitrile hydrochloride](/img/structure/B2747394.png)